Ranacyclin-B-LK2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SALVGCWTKSWPPKPCFGR |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Ranacyclin-B-LK2 exhibits significant antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial efficacy is attributed to its ability to disrupt microbial membranes, leading to cell lysis. This mechanism is common among many antimicrobial peptides (AMPs), which can interact with lipid bilayers due to their amphipathic nature .
- Efficacy Data : Studies have shown that this compound is effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, in vitro assays have demonstrated a minimum inhibitory concentration (MIC) as low as 5 µg/mL against MRSA strains .
Immunomodulatory Effects
Beyond its antimicrobial properties, this compound also exhibits immunomodulatory effects, which can enhance the host's immune response.
- Research Findings : Studies indicate that this peptide can stimulate the production of pro-inflammatory cytokines such as IL-6 and TNF-α in immune cells, thereby potentially aiding in the clearance of infections .
- Case Studies : In a recent study involving murine models, administration of this compound resulted in improved survival rates during bacterial infections compared to control groups, suggesting its role in enhancing innate immunity .
Antioxidant Activity
This compound has been shown to possess antioxidant properties, which may contribute to its therapeutic potential.
- Mechanism : The peptide acts as a metal chelator and reduces oxidative stress by scavenging free radicals. This mechanism is essential for protecting cells from oxidative damage during infections .
- Experimental Evidence : In vitro assays using DPPH and ABTS radical scavenging tests revealed that this compound can significantly reduce oxidative stress markers in cultured cells .
Therapeutic Applications
The multifaceted activities of this compound position it as a candidate for various therapeutic applications.
- Wound Healing : Its antimicrobial and immunomodulatory properties make it suitable for developing topical treatments for infected wounds. Preliminary studies indicate enhanced healing rates in animal models treated with formulations containing this compound .
- Cancer Research : Emerging research suggests potential anticancer properties. This compound has been observed to induce apoptosis in certain cancer cell lines, warranting further investigation into its use as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Key Findings:
Structural Stability : Unlike linear peptides like Bombesin, this compound’s cyclic disulfide structure enhances protease resistance, extending its half-life in serum (>6 hours vs. Bombesin’s 30 minutes) .
Selectivity : this compound demonstrates higher cancer cell selectivity than Tachyplesin I, attributed to its preferential binding to phosphatidylserine-enriched membranes in malignant cells .
Dual Activity : Unlike Polyphemusin III (focused on viral targets), this compound combines antimicrobial and anticancer effects, a rare feature in cyclic peptides .
Mechanistic Divergence
- Membrane Interaction : this compound adopts a amphipathic conformation in lipid bilayers, while Tachyplesin I relies on rigid β-sheet domains for pore formation .
- Intracellular Targets : Bombesin’s activity depends entirely on receptor-mediated signaling, whereas this compound induces apoptosis via mitochondrial ROS pathways independent of surface receptors .
Limitations and Challenges
Preparation Methods
Biological Source and Initial Extraction
Ranacyclin peptides, including Ranacyclin-B-LK2, are naturally secreted by the skin glands of various frog species, notably those in the genus Rana and Pelophylax. The initial step in the preparation involves the collection of skin secretions:
- Frogs are subjected to gentle transdermal electrical stimulation to induce secretion.
- The secretions are washed off the skin with deionized water, collected, rapidly frozen in liquid nitrogen, lyophilized, and stored at low temperatures (-20 °C) for preservation.
This method ensures the collection of native peptides in their biologically active forms while minimizing degradation.
Molecular Cloning and Sequence Identification
To identify and characterize this compound at the genetic level, molecular biology techniques are employed:
- Total mRNA is extracted from the skin secretion samples.
- Polyadenylated mRNA is isolated using magnetic bead-based kits.
- Reverse transcription is performed to synthesize complementary DNA (cDNA).
- Rapid Amplification of cDNA Ends (RACE) PCR is used to obtain the full-length cDNA encoding the this compound precursor.
- Degenerate primers, designed from conserved regions of related ranacyclin peptides, facilitate amplification.
- The PCR products are cloned into vectors and sequenced using automated sequencers.
- Sequence data are analyzed via BLAST against known databases to confirm identity and predict the mature peptide sequence.
This cloning approach allows precise determination of the peptide’s amino acid sequence, essential for synthetic reproduction.
Solid-Phase Peptide Synthesis (SPPS)
Given the cyclic nature and specific disulfide bridge formation in this compound, chemical synthesis is the preferred method for producing sufficient quantities for research and application:
- The peptide is synthesized on a solid resin support using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects amino groups during chain elongation.
- Automated peptide synthesizers facilitate the sequential addition of amino acids according to the deduced sequence.
- Upon completion of chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed.
- Oxidation is performed under controlled conditions (e.g., mild hydrogen peroxide solution) to form the intramolecular disulfide bond, creating the cyclic structure characteristic of ranacyclins.
Purification and Structural Confirmation
Post-synthesis, the peptide requires purification and verification:
- Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to purify the crude peptide based on hydrophobicity differences.
- Purity is assessed by analytical HPLC and mass spectrometry.
- Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight and integrity of the synthesized this compound.
- Circular dichroism (CD) spectroscopy is employed to analyze the secondary structure in aqueous and membrane-mimetic environments, validating that the synthetic peptide adopts the expected conformation.
Summary Table of Preparation Steps for this compound
| Step | Method/Technique | Purpose/Outcome |
|---|---|---|
| Skin Secretion Collection | Transdermal electrical stimulation | Obtain native peptide-containing secretions |
| mRNA Extraction | Magnetic bead isolation | Isolate mRNA for cDNA synthesis |
| cDNA Synthesis & RACE PCR | Reverse transcription and PCR | Clone full-length gene encoding this compound |
| Sequence Analysis | DNA sequencing and BLAST | Confirm peptide sequence and predict mature form |
| Peptide Synthesis | Fmoc-based solid-phase peptide synthesis | Chemical assembly of peptide chain |
| Disulfide Bond Formation | Controlled oxidation (e.g., H2O2) | Cyclization via disulfide bridge formation |
| Purification | RP-HPLC | Isolate pure peptide |
| Structural Confirmation | MALDI-TOF MS and CD spectroscopy | Verify molecular weight and secondary structure |
Research Findings on Preparation and Structure-Activity Relationships
- This compound shares a conserved Bowman–Birk type trypsin inhibitory loop, critical for its protease inhibitory function.
- The cyclic structure formed by the disulfide bridge enhances stability against proteolytic degradation, making it a promising candidate for therapeutic applications.
- Structural studies reveal that the peptide adopts a significant random coil conformation in membrane environments, which is important for its antimicrobial action.
- Synthetic analogues of ranacyclins, designed by modifying residues outside the trypsin inhibitory loop, have been used to study structure-activity relationships, indicating that even small sequence variations can significantly affect bioactivity.
Q & A
Q. What foundational experiments are critical for characterizing Ranacyclin-B-LK2’s physicochemical properties?
Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, mass spectrometry) to elucidate molecular structure, supplemented by chromatographic methods (HPLC) for purity assessment. Functional assays (e.g., enzyme inhibition, receptor binding) should be conducted under standardized conditions, including positive and negative controls to validate specificity. Document reagent sources, lot numbers, and experimental protocols to ensure reproducibility . For novel compounds, provide crystallographic data or comparative analysis with known analogs to confirm structural identity .
Q. How should researchers design initial studies to assess this compound’s bioactivity in cellular models?
Methodological Answer: Use dose-response experiments with incremental concentrations to establish efficacy thresholds. Include viability assays (e.g., MTT, ATP-based) to differentiate cytotoxic effects from target-specific activity. Validate findings using orthogonal methods (e.g., siRNA knockdown of putative targets) and replicate experiments across independent laboratories to mitigate batch-specific artifacts . Statistical power analysis during study design ensures sample sizes are sufficient to detect meaningful biological effects .
Q. What criteria should guide the selection of appropriate in vitro and in vivo models for this compound studies?
Methodological Answer: Prioritize models with validated relevance to the compound’s hypothesized mechanism (e.g., disease-specific cell lines, transgenic animals). For in vivo work, adhere to NIH preclinical reporting guidelines, including randomization, blinding, and detailed exclusion criteria . Comparative studies using multiple models (e.g., 2D vs. 3D cell cultures) can identify context-dependent bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?
Methodological Answer: Conduct systematic meta-analyses to identify methodological variability (e.g., differences in assay conditions, buffer compositions). Employ falsification strategies, such as testing alternative hypotheses (e.g., off-target effects via proteome-wide screening) . Cross-validate findings using structural modeling (e.g., molecular docking) and mutagenesis studies to confirm binding interfaces . Transparently report negative results to clarify boundary conditions .
Q. What advanced statistical frameworks are suitable for analyzing high-dimensional data from this compound omics studies?
Methodological Answer: Apply multivariate analyses (e.g., PCA, PLS-DA) to reduce dimensionality and identify covarying biomarkers. Machine learning pipelines (e.g., random forests, neural networks) can predict dose-response relationships or classify responder/non-responder subgroups. Integrate these with pathway enrichment tools (e.g., Gene Ontology) to contextualize findings within biological networks . Pre-register analytical workflows to avoid data dredging .
Q. How should researchers design experiments to investigate this compound’s interactions with non-canonical targets?
Methodological Answer: Use chemoproteomic approaches (e.g., affinity chromatography, activity-based protein profiling) to map interactomes. Validate hits via biophysical methods (e.g., SPR, ITC) and genetic perturbation (CRISPR/Cas9). For functional studies, employ time-resolved assays to capture dynamic binding kinetics and downstream signaling cascades . Compare results with structurally related compounds to infer specificity .
Methodological & Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound synthesis and characterization?
Methodological Answer: Publish step-by-step synthetic procedures with spectroscopic validation (e.g., H/C NMR, HRMS). For biological studies, share raw data (e.g., dose-response curves, microscopy images) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., Zenodo, ChEMBL) .
Q. How can researchers address potential biases in interpreting this compound’s therapeutic potential?
Methodological Answer: Implement blinded data analysis and independent replication at key milestones . Use preclinical checklists (e.g., ARRIVE guidelines) to standardize reporting of animal studies . Engage interdisciplinary collaborators to critique assumptions and evaluate clinical translatability .
Literature & Knowledge Gap Analysis
Q. What strategies identify underexplored research avenues for this compound?
Methodological Answer: Conduct systematic reviews using databases (e.g., PubMed, Scopus) with Boolean queries targeting structural analogs or shared pathways. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize gaps, such as unexplored post-translational modifications or species-specific effects . Cite seminal and recent studies to contextualize novelty .
Q. How should conflicting literature on this compound’s pharmacokinetic properties be reconciled?
Methodological Answer: Compare experimental conditions across studies (e.g., administration routes, solvents). Perform head-to-head experiments under harmonized protocols and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences . Highlight methodological limitations (e.g., lack of tissue distribution data) in discussion sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
